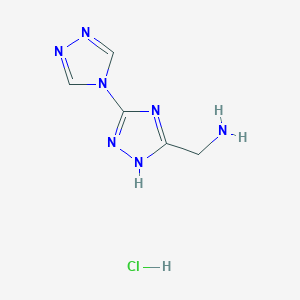

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride

Description

“(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride” is a heterocyclic organic compound featuring a bis-triazole core linked to a methylamine group, with a hydrochloride salt enhancing its solubility. The molecule comprises two 1,2,4-triazole rings connected at the 3- and 4'-positions, forming a planar aromatic system. The methylamine substituent introduces basicity, while the hydrochloride salt improves stability and bioavailability.

Properties

IUPAC Name |

[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7.ClH/c6-1-4-9-5(11-10-4)12-2-7-8-3-12;/h2-3H,1,6H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPAFABWSZWYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

Chemistry: In chemistry, (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is used as a building block for the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .

Medicine: In medicine, (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its unique properties make it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity. Its applications extend to the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with these targets, leading to changes in their activity and function. This interaction can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

1H-3,4'-Bi-1,2,4-triazol-5-amine (CAS 27643-43-2)

[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS 952233-33-9)

- Structure : Features an oxadiazole ring with an ethyl group and an ethylamine-hydrochloride side chain.

- Key Differences :

- Heterocycle : Oxadiazole (less aromatic, higher electron deficiency) vs. triazole (higher aromaticity, hydrogen-bonding capacity).

- Bioactivity : Oxadiazoles are often explored as bioisosteres for ester or amide groups in drug design, whereas triazoles are utilized for metal coordination and kinase inhibition .

[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS 952233-49-7)

- Structure : Similar to the ethyl-oxadiazole analog but with a cyclopropyl group.

- Key Differences :

Physicochemical and Pharmacological Comparison

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine HCl | Not Available | C₆H₈ClN₇ | ~209.6 (estimated) | Bis-triazole core, methylamine-HCl, high hydrogen-bonding potential. |

| 1H-3,4'-Bi-1,2,4-triazol-5-amine | 27643-43-2 | C₄H₄N₆ | 136.11 | Bis-triazole core, no substituents; used as a ligand in coordination chemistry. |

| [2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl | 952233-33-9 | C₆H₁₂ClN₃O | 177.63 | Oxadiazole core, ethyl group; potential intermediate in drug synthesis. |

| [2-(3-Cyclopropyl-oxadiazol-5-yl)ethyl]amine HCl | 952233-49-7 | C₇H₁₂ClN₃O | 189.64 | Oxadiazole core, cyclopropyl group; improved metabolic stability. |

Key Observations

- Aromaticity and Reactivity : Triazole derivatives exhibit greater aromatic stability and hydrogen-bonding capacity than oxadiazoles, making them preferable in drug design for target engagement .

- Solubility and Bioavailability: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-ionic analogs like 1H-3,4'-Bi-1,2,4-triazol-5-amine.

- Substituent Impact : Cyclopropyl and ethyl groups in oxadiazole analogs confer distinct steric and electronic profiles, influencing binding affinity and metabolic pathways .

Biological Activity

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and antitumor properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

- Formation of Triazole Rings : Utilizing methods such as cycloaddition reactions involving azides and alkynes.

- Amine Functionalization : Introducing the amine group through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly serine proteases such as thrombin and factor XIIa. The inhibition mechanism often involves covalent bonding at the active sites of these enzymes .

- Antimicrobial Activity : Studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties against a range of pathogens. The presence of the triazole moiety enhances binding affinity to microbial enzymes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

- Anticoagulant Properties : A study demonstrated that amide-functionalized triazoles serve as selective inhibitors for coagulation factors, showing promise in developing new anticoagulant therapies .

- Antimicrobial Efficacy : Research has shown that triazole derivatives possess varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions on the triazole ring exhibited enhanced activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.